molecular formula C15H12N2O5S B1201696 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide CAS No. 182502-68-7

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B1201696
CAS No.: 182502-68-7
M. Wt: 332.3 g/mol
InChI Key: PUPNJSIFIXXJCH-UHFFFAOYSA-N
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Description

SCP-1 is a novel derivative of acetaminophen (also known as paracetamol). Unlike its parent compound, SCP-1 exhibits significantly diminished hepatotoxicity and nephrotoxicity. This makes it an intriguing candidate for further exploration in drug development. The compound’s chemical structure is characterized by an N-(alpha-(1,2-benzisothiazol-3(2HO-ona-1,1-dioxide-2-yl)-acetyl)-p-aminophenol) moiety .

Preparation Methods

Synthetic Routes:: The synthesis of SCP-1 involves a two-step process:

    O-Acylation: SCP-1 is prepared by triflic acid-catalyzed O-acylation of acetaminophen with chloroalkanoyl chlorides.

    Nitration: The resulting chloroesters are then nitrated using silver nitrate to yield SCP-1 and its nitrate ester analogs.

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

SCP-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported in the available literature. preliminary hepatotoxicity studies indicate that the nitrate esters of SCP-1 are well-tolerated by human hepatocytes and exhibit antipyretic activity similar to acetaminophen .

Scientific Research Applications

    Medicine: Due to its reduced toxicity, SCP-1 could serve as an analgesic or antipyretic agent.

    Chemistry: Researchers may explore its reactivity and use it as a building block for other compounds.

    Biology: Investigating SCP-1’s effects on cellular pathways and biological systems is warranted.

Mechanism of Action

The exact mechanism by which SCP-1 exerts its effects remains to be fully elucidated. it likely involves interactions with molecular targets and signaling pathways. Further research is needed to understand its mode of action.

Comparison with Similar Compounds

SCP-1’s uniqueness lies in its reduced toxicity compared to acetaminophen and other nitrate ester derivatives. Similar compounds include acetaminophen itself and related derivatives, but none exhibit SCP-1’s specific combination of properties .

Properties

CAS No.

182502-68-7

Molecular Formula

C15H12N2O5S

Molecular Weight

332.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H12N2O5S/c18-11-7-5-10(6-8-11)16-14(19)9-17-15(20)12-3-1-2-4-13(12)23(17,21)22/h1-8,18H,9H2,(H,16,19)

InChI Key

PUPNJSIFIXXJCH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)O

Synonyms

N-(alpha-(1,2-benzisothiazol-3(2H)-ona-1,1-dioxide-2-yl)acetyl)-p-aminophenol
SCP 1
SCP-1

Origin of Product

United States

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